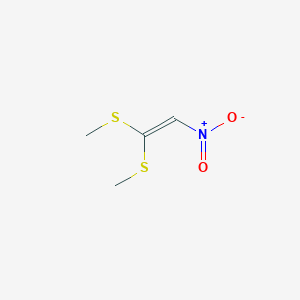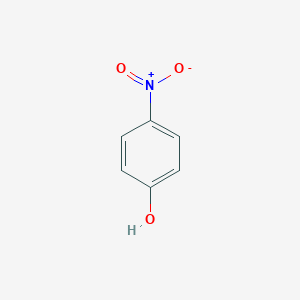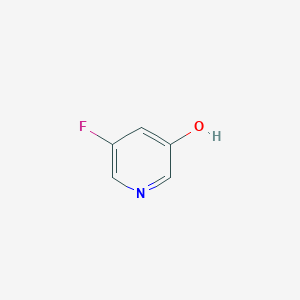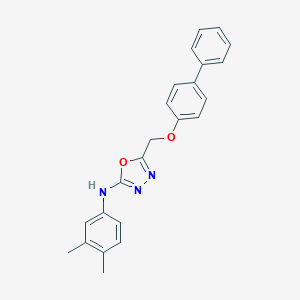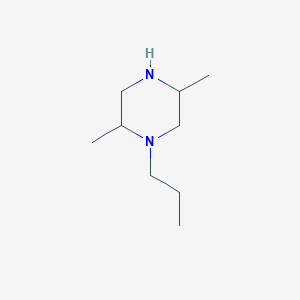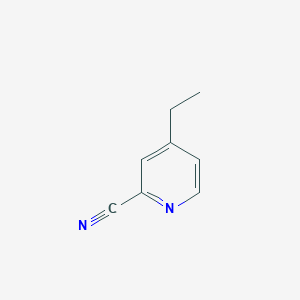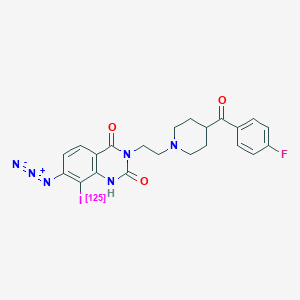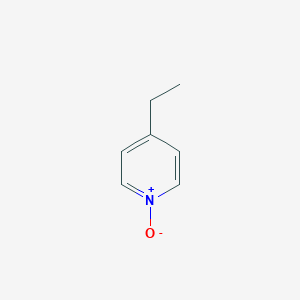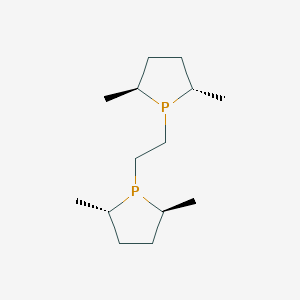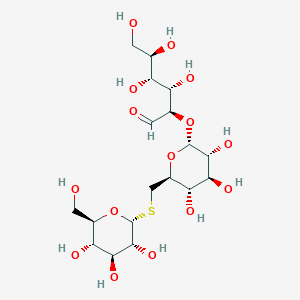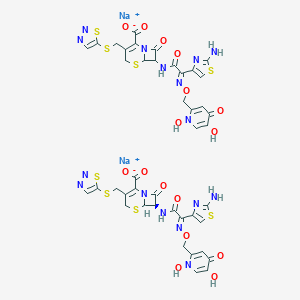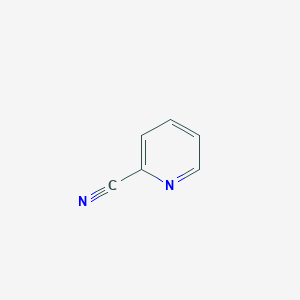![molecular formula C14H14FNO2S B140120 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid CAS No. 138568-76-0](/img/structure/B140120.png)
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid is a synthetic organic compound known for its applications in various scientific fields. This compound is characterized by the presence of a thiazolyl group, a fluorophenyl group, and a propanoic acid moiety. It is often used in biochemical assays and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dimethylthiazole with 3-fluorobenzaldehyde under acidic conditions to form an intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In cell viability assays and as a probe for studying cellular metabolism.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with cellular enzymes and receptors. It is known to inhibit certain metabolic pathways by binding to specific enzymes, thereby affecting cellular respiration and energy production. The molecular targets include mitochondrial dehydrogenases and other key enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- 2,5-Diphenyltetrazolium bromide (DTT)
- Thiazolyl blue tetrazolium bromide (TB)
Uniqueness
2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in specific biochemical assays and research applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
138568-76-0 |
|---|---|
Fórmula molecular |
C14H14FNO2S |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
2-[4-(4,5-dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C14H14FNO2S/c1-7(14(17)18)10-4-5-11(12(15)6-10)13-16-8(2)9(3)19-13/h4-7H,1-3H3,(H,17,18) |
Clave InChI |
YVWIHYKZEBWCOL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C |
SMILES canónico |
CC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


